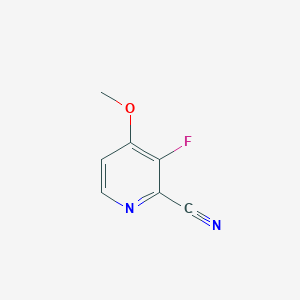

3-Fluoro-4-methoxypicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c1-11-6-2-3-10-5(4-9)7(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLCESBWIHSGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Picolinonitrile Derivatives in Modern Chemistry

Picolinonitrile derivatives, which are pyridine (B92270) rings substituted with a nitrile group, are recognized as crucial scaffolds in both contemporary organic and medicinal chemistry. The pyridine ring itself is a ubiquitous feature in numerous natural products, pharmaceuticals, and agrochemicals. chemeurope.comglpbio.com The incorporation of a nitrile (cyano) group further enhances the chemical versatility of the pyridine scaffold.

The nitrile group is a valuable functional handle in organic synthesis. It can be readily converted into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, which are all important pharmacophores in drug discovery. This chemical reactivity allows for the late-stage functionalization of molecules, a key strategy in the efficient generation of compound libraries for biological screening.

The Strategic Value of Fluorinated and Methoxylated Pyridine Scaffolds

The introduction of fluorine atoms and methoxy (B1213986) groups into pyridine (B92270) rings is a widely employed strategy in the design of functional molecules, particularly in the pharmaceutical and agrochemical industries. These substituents can profoundly influence the physicochemical and biological properties of the parent compound.

Fluorinated Pyridine Scaffolds: The substitution of a hydrogen atom with fluorine can lead to significant changes in a molecule's properties. rsc.org Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, impact hydrogen bonding capabilities, and influence conformational preferences. rsc.org Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. This increased stability often leads to improved bioavailability and a longer duration of action. rsc.org The selective introduction of fluorine into a pyridine ring is an active area of research, with methods being developed for site-selective fluorination to access specific isomers with desired properties. chemeurope.comuni-muenster.denih.gov

Methoxylated Pyridine Scaffolds: The methoxy group, while seemingly simple, also plays a critical role in modifying molecular properties. As an electron-donating group, it can influence the reactivity of the pyridine ring in chemical transformations. In the context of medicinal chemistry, the methoxy group can act as a hydrogen bond acceptor, contributing to the binding affinity of a ligand to its protein target. It can also impact a molecule's lipophilicity and solubility, which are crucial parameters for drug absorption, distribution, metabolism, and excretion (ADME). The strategic placement of methoxy groups on a pyridine scaffold is a common tactic to optimize the pharmacokinetic profile of a drug candidate.

The combination of both fluorine and methoxy substituents on a pyridine ring, as seen in 3-Fluoro-4-methoxypicolinonitrile, offers a powerful approach to fine-tuning molecular properties for specific applications.

Research Directions for 3 Fluoro 4 Methoxypicolinonitrile As a Chemical Building Block

Established Synthetic Pathways for Picolinonitrile Core Structures

The picolinonitrile framework is a common structural motif in many biologically active compounds. researchgate.net Its synthesis has been approached through various established chemical reactions. One common method involves the dehydration of picolinamide. Another significant pathway is the cyanation of halopyridines, often catalyzed by transition metals like palladium or copper. The Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by treatment with a cyanide salt, is also a classic method for introducing the nitrile group.

Furthermore, modern synthetic strategies have been developed to construct the pyridine ring itself with the nitrile group already in place. These methods often involve multi-component reactions, where acyclic precursors are condensed to form the heterocyclic ring. For instance, a one-pot, four-component reaction involving aromatic aldehydes, acetophenone (B1666503) derivatives, malononitrile, and sodium alkoxide solutions has been utilized to synthesize novel pyridine-3-carbonitrile (B1148548) derivatives. researchgate.net

Targeted Synthesis of 3-Fluoro-4-methoxypicolinonitrile: Innovations and Optimizations

The specific synthesis of 3-fluoro-4-methoxypicolinonitrile requires precise control over the introduction of three different substituents onto the pyridine ring: a nitrile group at C2, a fluorine atom at C3, and a methoxy group at C4.

Precursor Compounds and Starting Materials in 3-Fluoro-4-methoxypicolinonitrile Synthesis

The synthesis of 3-fluoro-4-methoxypicolinonitrile can commence from various starting materials. A common precursor is a polysubstituted pyridine ring that can be further functionalized. For example, a suitable starting material could be a pyridine derivative with leaving groups at the 3 and 4 positions, such as bromine or chlorine, which can be sequentially substituted with fluoro and methoxy groups.

A plausible synthetic route could start from a commercially available or readily synthesized picoline derivative. For instance, a nitropicoline could be a versatile starting point, allowing for subsequent transformations.

Key Reaction Steps and Conditions for Picolinonitrile Formation (e.g., Nitration, Reduction, Bromination, Diazotization, Cyanation)

The formation of the picolinonitrile can be achieved through a series of well-established reactions. The following table outlines some key transformations that are often employed in the synthesis of substituted picolinonitriles.

| Reaction | Reagents and Conditions | Purpose |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group, which can be a precursor to an amino group or act as an activating group. |

| Reduction | H₂, Pd/C or SnCl₂, HCl | Conversion of a nitro group to an amino group. |

| Bromination | NBS, AIBN or Br₂, Lewis acid | Introduction of a bromine atom, a versatile handle for cross-coupling or nucleophilic substitution reactions. |

| Diazotization | NaNO₂, HCl | Conversion of an amino group to a diazonium salt, which can be subsequently replaced by various functional groups. |

| Cyanation | CuCN, KCN, or Pd-catalyzed cyanation with Zn(CN)₂ | Introduction of the nitrile group. organic-chemistry.org |

For example, a synthetic sequence could involve the nitration of a pyridine derivative, followed by reduction to the amine, diazotization, and then cyanation to yield the picolinonitrile.

Regioselective Introduction of Fluoro and Methoxy Functionalities

The regioselective introduction of the fluoro and methoxy groups is a critical challenge in the synthesis of 3-fluoro-4-methoxypicolinonitrile.

The introduction of the fluorine atom at the 3-position of a pyridine ring can be particularly challenging due to the electronic nature of the pyridine core. nih.govrsc.org Direct fluorination is often difficult. One innovative approach involves the use of pyridine N-oxides. For instance, fluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce the 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced. nih.govrsc.org Another strategy is nucleophilic aromatic substitution (SNA_r) on a precursor with a suitable leaving group at the 3-position, often activated by an electron-withdrawing group.

The methoxy group at the 4-position can typically be introduced via a nucleophilic aromatic substitution reaction. A precursor with a good leaving group, such as a halogen or a nitro group, at the 4-position can be treated with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or THF. The presence of the electron-withdrawing nitrile group at the 2-position and the fluorine at the 3-position would facilitate this substitution.

A potential synthetic strategy for 3-fluoro-4-methoxypicolinonitrile could involve starting with 3-fluoropicolinonitrile. This precursor could then be subjected to a reaction to introduce a leaving group at the 4-position, for example, through lithiation followed by quenching with an electrophile like iodine to yield 3-fluoro-4-iodopicolinonitrile. ambeed.com This iodo-substituted intermediate could then undergo a copper-catalyzed methoxylation reaction to afford the final product.

Chemo-Enzymatic and Sustainable Approaches in Picolinonitrile Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. Chemo-enzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, are gaining traction. nih.govmdpi.comnih.govmdpi.com

For picolinonitrile synthesis, enzymes could potentially be used for regioselective functionalization, reducing the need for protecting groups and harsh reagents. For instance, a hydrolase could be employed for the selective hydrolysis of a dinitrile to a cyano-carboxylic acid, or an oxidase could be used for regioselective hydroxylation of the pyridine ring, which could then be converted to a methoxy group. While specific examples for 3-fluoro-4-methoxypicolinonitrile are not widely reported, the principles of chemo-enzymatic synthesis are applicable. nih.govmdpi.comnih.govmdpi.com

Sustainable approaches also include the use of greener solvents, catalyst-free reactions, and processes that minimize waste. mdpi.comresearchgate.net For example, the synthesis of pyridine bases from renewable resources like glycerol (B35011) is being explored. researchgate.net Such strategies aim to reduce the environmental impact of chemical manufacturing.

Scalability Considerations for Research and Development

The scalability of a synthetic route is a crucial factor for its practical application in research and development. A scalable synthesis should ideally involve:

Readily available and inexpensive starting materials.

A minimal number of synthetic steps.

Robust and high-yielding reactions.

Avoidance of cryogenic conditions or high-pressure reactions where possible.

Purification methods that are amenable to large-scale production, such as crystallization rather than chromatography.

For the synthesis of 3-fluoro-4-methoxypicolinonitrile, a route that avoids multiple protection and deprotection steps and utilizes efficient, well-understood reactions would be more scalable. A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, can also be an effective strategy for large-scale production. The one-pot synthesis of two versatile building blocks for the regioselective synthesis of 2,3,5-trisubstituted pyridines from inexpensive materials is an example of a scalable approach that could be adapted. nih.gov

Electrophilic and Nucleophilic Reaction Pathways at the Pyridine Core

The pyridine ring in 3-Fluoro-4-methoxypicolinonitrile is electron-deficient, a characteristic that generally favors nucleophilic substitution over electrophilic substitution. The nitrogen heteroatom, along with the electron-withdrawing fluorine and nitrile groups, deactivates the ring towards electrophilic attack.

Conversely, the electron-poor nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway, particularly at positions activated by electron-withdrawing groups. masterorganicchemistry.comscispace.com The rate and regioselectivity of these reactions are influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions involving pentafluoropyridine, the position of nucleophilic attack can be controlled by the reaction conditions and the nucleophilicity of the attacking species. rsc.org Mildly basic conditions with hydroxybenzaldehydes lead to substitution solely at the C-4 position, while harsher conditions with 3-hydroxybenzaldehyde (B18108) can result in substitution at the C-2 and/or C-6 positions. rsc.org

In highly electrophilic systems like nitroisoxazolo[4,3-b]pyridines, nucleophilic addition can occur at the 7-position. nih.gov While direct studies on electrophilic and nucleophilic reactions at the pyridine core of 3-Fluoro-4-methoxypicolinonitrile are not extensively detailed in the provided search results, the general principles of pyridine chemistry suggest a strong predisposition towards nucleophilic substitution.

Transformations Involving the Nitrile Functional Group of 3-Fluoro-4-methoxypicolinonitrile

The nitrile or cyano group is a versatile functional group capable of undergoing a variety of transformations. researchgate.net These include hydrolysis, reduction, and addition reactions, providing access to a range of other functional groups. researchgate.netlibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org This transformation proceeds through an initial protonation of the nitrile nitrogen in acidic media, which enhances the electrophilicity of the carbon atom for subsequent attack by water. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The reaction involves two successive nucleophilic additions of a hydride to the electrophilic carbon of the nitrile. libretexts.org Alternatively, using a less reactive hydride source like diisobutylaluminium hydride (DIBALH) at low temperatures can lead to the formation of an aldehyde. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon, forming an intermediate imine salt. libretexts.orgnih.gov Subsequent hydrolysis of this intermediate furnishes a ketone. libretexts.orgnih.gov The choice of the organometallic reagent can be crucial; for example, in certain metallocene complexes, methylmagnesium bromide leads to alkylation at the metal center, while phenylmagnesium bromide results in the formation of a ketimido complex. nih.gov

The following table summarizes key transformations of the nitrile group:

| Reagent(s) | Product Functional Group |

| H3O+ or OH-, H2O | Carboxylic Acid |

| 1. LiAlH4, 2. H2O | Primary Amine |

| 1. DIBALH, -78°C, 2. H2O | Aldehyde |

| 1. R-MgBr or R-Li, 2. H3O+ | Ketone |

Reactivity of the Fluorine and Methoxy Substituents

Nucleophilic Aromatic Substitution Reactions

Fluorine is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, often exhibiting higher reactivity than other halogens. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, which is accelerated by the strong electron-withdrawing nature of fluorine. masterorganicchemistry.com The subsequent cleavage of the strong C-F bond is not rate-limiting as it leads to the restoration of aromaticity. masterorganicchemistry.com

The position of the fluorine atom relative to other substituents is critical. In many cases, a fluorine atom para to an electron-withdrawing group is readily displaced by a nucleophile. ebyu.edu.tr In the context of fluorinated pyridines, nucleophilic substitution is challenging, especially at the meta position. nih.gov However, the presence of activating groups like a nitro group can facilitate these reactions. scispace.comnih.govmdpi.com For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate is readily replaced by a fluoride (B91410) anion. scispace.commdpi.com

The use of pyridine N-oxides has been shown to be an effective strategy for achieving meta-fluorination. nih.gov Fluorination of 3-bromo-4-nitropyridine N-oxide results in the formation of 3-fluoro-4-nitropyridine N-oxide, demonstrating a preference for substitution at the meta position. nih.govgoogle.com

Selective Modifications and Derivatizations of the Methoxy Group

The methoxy group can be selectively modified or cleaved under certain conditions. O-demethylation is a common transformation, often observed in metabolic studies of methoxy-containing compounds. nih.gov For example, 3'- and 4'-methoxyflavones can be oxidized to their corresponding O-demethylated products. nih.gov

While specific methods for the selective modification of the methoxy group in 3-Fluoro-4-methoxypicolinonitrile were not detailed in the search results, general methods for ether cleavage could potentially be applied. These methods often involve strong acids like HBr or HI, or Lewis acids such as BBr3. The selectivity of such reactions would depend on the relative reactivity of the other functional groups present in the molecule.

Reductive and Oxidative Pathways of 3-Fluoro-4-methoxypicolinonitrile

The individual functional groups of 3-Fluoro-4-methoxypicolinonitrile can undergo reduction and oxidation.

Reduction: As mentioned previously, the nitrile group can be reduced to a primary amine or an aldehyde. libretexts.org The pyridine ring itself can be reduced under certain conditions, for example, through catalytic hydrogenation. The reduction of a pyridine N-oxide to the corresponding pyridine is a common synthetic step, often achieved using hydrogen gas and a palladium catalyst. nih.govgoogle.com

Oxidation: The methoxy group can be a site for oxidative modification, as seen in the O-demethylation of methoxyflavones by cytochrome P450 enzymes. nih.gov The pyridine nitrogen can be oxidized to an N-oxide, a transformation that can alter the reactivity of the ring and facilitate subsequent reactions. nih.gov For example, the oxidation of 3-bromopyridine (B30812) to 3-bromopyridine N-oxide enhances its reactivity towards fluorination. nih.govgoogle.com The direct oxidation of aldehydes to nitriles is also a known transformation, often utilizing reagents like TEMPO in the presence of an oxidant. organic-chemistry.org

Catalyst-Mediated Reactions and Ligand Interactions

Catalysts can play a crucial role in mediating reactions involving fluorinated aromatic compounds. For instance, the synthesis of triarylmethanes containing perfluoropyridine moieties can be achieved through a SiO2–H2SO4 catalyzed Friedel–Crafts alkylation. rsc.org

The fluorine atom in 3-Fluoro-4-methoxypicolinonitrile can participate in ligand interactions, particularly with proteins. Although organic fluorine is a poor hydrogen bond acceptor, C-F bonds can interact with polar hydrogen atoms in protein-ligand complexes. nih.gov The introduction of fluorine can enhance ligand affinity and modulate the physicochemical properties of a molecule. nih.gov For example, the substitution of a methyl group with a trifluoromethyl group has been shown to increase ligand binding affinity, partly due to favorable multipolar interactions and desolvation effects. nih.gov

Computational and Theoretical Insights into 3 Fluoro 4 Methoxypicolinonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modern chemistry for predicting the electronic structure and reactivity of molecules. nih.govrsc.org These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry and conformational preferences of molecules. nih.govresearchgate.net For 3-fluoro-4-methoxypicolinonitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms. nih.govnih.gov

A key aspect of the conformational analysis would be the orientation of the methoxy (B1213986) (-OCH₃) group relative to the pyridine (B92270) ring. The rotation around the C-O bond creates different conformers, and DFT calculations can identify the global minimum energy structure, which is the most likely conformation to be observed. These calculations provide precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Predicted Geometric Parameters for 3-Fluoro-4-methoxypicolinonitrile using DFT Note: This data is illustrative, based on typical values for similar structures, and represents the type of output generated by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-O (ring) | 1.36 Å |

| Bond Length | O-CH₃ | 1.43 Å |

| Bond Length | C≡N | 1.15 Å |

| Bond Angle | F-C3-C4 | 118.5° |

| Bond Angle | C3-C4-O | 121.0° |

| Dihedral Angle | C3-C4-O-C(H₃) | ~0° or ~180° (planar or anti-planar) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are critical for predicting how a molecule will react. acs.orgsapub.org

The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.

The LUMO represents the lowest energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor.

The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For 3-fluoro-4-methoxypicolinonitrile, the electron-withdrawing cyano and fluoro groups, combined with the electron-donating methoxy group, create a complex electronic profile. FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack, thereby predicting reaction pathways. For instance, the analysis could predict the most likely site for aromatic substitution or addition reactions. acs.org

Table 2: Illustrative FMO Properties for Reactivity Analysis Note: This data is illustrative and represents the type of output generated by FMO analysis.

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -6.8 eV | Indicates regions susceptible to electrophilic attack. Likely localized on the electron-rich pyridine ring, influenced by the methoxy group. |

| LUMO | -1.5 eV | Indicates regions susceptible to nucleophilic attack. Likely influenced by the electron-deficient carbon of the nitrile group and the carbon attached to the fluorine. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A relatively large gap suggests good kinetic stability under normal conditions. |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is ideal for analyzing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the movements and interactions of atoms and molecules based on classical mechanics. For 3-fluoro-4-methoxypicolinonitrile, MD simulations could provide insights into its bulk properties, such as its behavior in a solution or its solid-state packing. These simulations can predict how molecules orient themselves with respect to each other due to intermolecular forces like dipole-dipole interactions and van der Waals forces. This is particularly relevant for understanding solubility, crystal structure, and interactions with biological macromolecules. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. By calculating the magnetic shielding around each nucleus in the optimized molecular geometry, a theoretical spectrum can be generated. Comparing this to an experimental spectrum helps in the definitive assignment of peaks to specific atoms in the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. These frequencies correspond to the stretching, bending, and twisting of chemical bonds. A predicted IR spectrum can be compared with an experimental one to confirm the presence of specific functional groups (like C≡N, C-F, C-O).

Table 3: Illustrative Predicted Spectroscopic Data for 3-Fluoro-4-methoxypicolinonitrile Note: This data is illustrative and represents the type of output generated from spectroscopic prediction calculations.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~110 ppm | Carbon of C≡N group |

| ¹³C NMR | Chemical Shift (δ) | ~160 ppm (JC-F ≈ 240 Hz) | Carbon attached to Fluorine (C3) |

| ¹H NMR | Chemical Shift (δ) | ~3.9 ppm | -OCH₃ protons |

| IR | Vibrational Frequency | ~2230 cm⁻¹ | C≡N stretch |

| IR | Vibrational Frequency | ~1250 cm⁻¹ | C-F stretch |

| IR | Vibrational Frequency | ~1030 cm⁻¹ | C-O-C asymmetric stretch |

Structure-Property Relationships and Predictive Modeling of 3-Fluoro-4-methoxypicolinonitrile Derivatives

By systematically modifying the structure of 3-fluoro-4-methoxypicolinonitrile in silico and calculating the resulting properties, it is possible to build Quantitative Structure-Property Relationship (QSPR) models. researchgate.netacs.org These models establish a mathematical relationship between chemical structure and a specific property. researchgate.net

For example, a library of virtual derivatives could be created by changing the substituent at the methoxy position (e.g., replacing it with -OH, -NH₂, or larger alkoxy groups) or by altering other positions on the pyridine ring. For each derivative, computational tools can rapidly calculate descriptors such as the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential. These descriptors can then be correlated with a property of interest, such as predicted biological activity or material properties. Studies on other pyridine derivatives have shown that the presence and position of groups like -OCH₃ can significantly enhance biological activity. mdpi.comnih.gov Such predictive models are crucial for rational drug design and materials engineering, allowing chemists to prioritize the synthesis of compounds that are most likely to have the desired characteristics. mdpi.comnih.gov

Following a comprehensive search for "3-Fluoro-4-methoxypicolinonitrile," it has been determined that there is insufficient specific, publicly available research data to generate the detailed article as requested in the provided outline.

The search results consistently yield information on structurally related but distinct compounds, such as:

3-Fluoro-4-methoxybenzonitrile : A benzonitrile derivative with applications as an intermediate in pharmaceuticals and materials science. chemimpex.com

3-Fluoro-4-methoxypyridine : A pyridine derivative lacking the nitrile group, noted as a building block in medicinal chemistry. chemimpex.comthermofisher.com

3-Fluoro-6-methoxyquinoline : A quinoline (B57606) derivative investigated for its properties as a DNA gyrase inhibitor. nih.govjmilabs.com

3-F-4-MeO-Bn : A benzyl derivative used in the synthesis of antiviral prodrugs. nih.gov

While the broader topics of the outline—such as the synthesis of bioactive heterocycles mdpi.comijnrd.org, kinase inhibitors nih.gov, DNA gyrase inhibitors mdpi.comnih.govmdpi.com, antibacterial nih.gov and antiviral agents nih.gov, antiproliferative compounds nih.govmdpi.comnih.gov, and organic electronic materials researchgate.net—are well-documented for various fluorinated heterocyclic compounds, this information does not specifically pertain to 3-Fluoro-4-methoxypicolinonitrile.

Generating content based on these related compounds would be scientifically inaccurate and would not adhere to the strict focus on "3-Fluoro-4-methoxypicolinonitrile" as mandated by the instructions. To maintain factual accuracy and avoid speculation, the requested article cannot be produced at this time. Further published research specifically detailing the applications of 3-Fluoro-4-methoxypicolinonitrile is required to fulfill this request.

Applications of 3 Fluoro 4 Methoxypicolinonitrile in Advanced Chemical Synthesis

Integration into Materials Science Applications

Precursors for Polymeric Materials with Tailored Properties

A review of scientific literature does not indicate specific, documented applications of 3-Fluoro-4-methoxypicolinonitrile as a direct precursor for the synthesis of polymeric materials. While fluorinated polymers are a significant class of materials known for their unique properties, the role of this particular compound in their creation is not established.

Role in the Synthesis of Dyes and Pigments

There is no specific information available in the reviewed literature detailing the use of 3-Fluoro-4-methoxypicolinonitrile in the synthesis of dyes and pigments.

Contributions to Agrochemical and Specialty Chemical Synthesis

While 3-Fluoro-4-methoxypicolinonitrile is not cited as a direct precursor in widely commercialized agrochemicals, its structure is highly relevant. Fluorine-containing pyridine (B92270) products are key intermediates for many advanced pesticides. The 3-fluoro-pyridine core of this molecule is a feature present in numerous active ingredients. The nitrile (-CN) and methoxy (B1213986) (-OCH₃) groups offer versatile points for further chemical modification, allowing for the construction of more complex target molecules.

The synthesis of next-generation agrochemicals often relies on the availability of such functionalized heterocyclic building blocks. For instance, different isomers of trifluoromethylpyridine are used to produce a variety of herbicides and insecticides. The development of efficient synthetic routes to compounds like 3-Fluoro-4-methoxypicolinonitrile is therefore valuable for the discovery of new agrochemicals with improved properties.

| Agrochemical | Type | Key Pyridine Intermediate Class |

|---|---|---|

| Flazasulfuron | Herbicide | Trifluoromethylpyridine |

| Haloxyfop-P-methyl | Herbicide | Chlorinated/Fluorinated Pyridine |

| Fluazinam | Fungicide | Chlorinated/Fluorinated Pyridine |

| Imidacloprid | Insecticide | Chloromethylpyridine |

| Picoxystrobin | Fungicide | Trifluoromethylpyridine |

Role in Radiopharmaceutical Precursor Synthesis

In the field of nuclear medicine, particularly Positron Emission Tomography (PET), there is a continuous need for novel radiolabeled molecules that can be used as imaging agents. The fluorine-18 (¹⁸F) isotope is a widely used positron emitter due to its favorable decay properties. The synthesis of ¹⁸F-labeled radiopharmaceuticals often requires specialized precursor molecules that can undergo efficient and rapid radiofluorination.

The 3-fluoro-4-substituted pyridine structure is a key component of PET radioligands under investigation for imaging the central nervous system. For example, [¹⁸F]3-fluoro-4-aminopyridine has been developed as a potential tracer for imaging demyelination in neurological diseases like multiple sclerosis by targeting potassium channels.

The synthesis of such tracers highlights the importance of precursors bearing the 3-fluoro-pyridine core. While the direct radiofluorination of electron-rich aromatic rings like pyridine can be challenging, methods have been developed using precursors such as N-oxides or iodonium salts to facilitate the introduction of ¹⁸F.

3-Fluoro-4-methoxypicolinonitrile represents a potential precursor in this context. The nitrile group (-CN) is a versatile functional group that can be chemically transformed into other functionalities, such as an amine (-NH₂) or a carboxylic acid (-COOH), which are common in biologically active molecules. For instance, the reduction of the nitrile group would yield a primary amine, providing a synthetic route to aminopyridine-based radiopharmaceuticals. Therefore, this compound serves as a valuable building block for creating the non-radioactive standards and precursors needed for the development of new ¹⁸F-labeled PET tracers.

| Compound | Application | Precursor Strategy Example |

|---|---|---|

| [¹⁸F]3-fluoro-4-aminopyridine | PET imaging of potassium channels/demyelination | Fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide followed by reduction. |

| 4-[¹⁸F]fluoro-m-hydroxyphenethylguanidine | PET imaging of cardiac sympathetic nerve density | Radiofluorination using an iodonium ylide precursor. |

Broader Impact and Future Research Directions

Emerging Synthetic Strategies for Fluorinated Picolinonitriles

The synthesis of fluorinated picolinonitriles, including 3-Fluoro-4-methoxypicolinonitrile, is an area of active research, driven by the need for efficient and selective methods to introduce fluorine into heterocyclic systems. Traditional methods for producing substituted pyridines, such as the Hantzsch and Bohlmann-Rahtz syntheses, often have limitations regarding the achievable substitution patterns. nih.gov

Modern synthetic approaches are focusing on transition-metal-catalyzed reactions, which offer greater flexibility and efficiency. Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a powerful tool for constructing multi-substituted pyridines. rsc.org This method allows for the rapid generation of diverse pyridine (B92270) libraries from readily available starting materials. Another promising strategy is the use of Rh(III)-catalyzed C-H functionalization, which enables the direct introduction of substituents onto the pyridine ring, minimizing the need for pre-functionalized precursors. researchgate.net

For the specific synthesis of fluorinated pyridines, methods involving the fluorination of pyridine N-oxides have shown promise, particularly for achieving challenging substitutions at the meta position. rsc.org The development of one-pot, multicomponent reactions is also a key focus, aiming to streamline the synthesis of complex pyridine derivatives in an environmentally friendly manner. nih.govnih.govacs.org These emerging strategies are expected to provide more efficient and versatile routes to 3-Fluoro-4-methoxypicolinonitrile and its analogues.

Exploration of Novel Reactivity Patterns and Derivatization Pathways for 3-Fluoro-4-methoxypicolinonitrile

The reactivity of 3-Fluoro-4-methoxypicolinonitrile is governed by its three key functional groups: the fluorine atom, the methoxy (B1213986) group, and the nitrile group, all attached to the electron-deficient pyridine ring. Each of these sites offers opportunities for derivatization, allowing for the creation of a wide array of novel compounds.

The cyano group is a particularly versatile handle for chemical modification. It can be transformed into various functional groups, including amines, amides, ketones, and carboxylic acids, through well-established chemical transformations. nih.gov Recent advances in metal-catalyzed reactions have also enabled the use of the C-CN bond as a reaction site, allowing for cyanation reactions where the nitrile acts as a non-toxic cyanide source. snnu.edu.cnnih.gov

The pyridine ring itself is amenable to further functionalization. C-H activation strategies can be employed to introduce additional substituents, although the electron-deficient nature of the pyridine ring can present challenges. researchgate.net Ring transformation reactions, where the pyridine ring is opened and then reclosed to form a different aromatic system, offer a powerful method for skeletal editing and the introduction of diverse functional groups. rsc.orgnih.gov The fluorine atom can also be a site for nucleophilic substitution, although such reactions on electron-rich aromatic systems can be challenging.

Advanced Applications in Chemical Biology and Target Identification

Fluorinated compounds play a crucial role in medicinal chemistry and chemical biology due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered binding affinities. nih.govrsc.orgnih.gov Picolinonitrile derivatives, in particular, have been investigated as inhibitors of various enzymes, including deubiquitylating enzymes (DUBs) and kinases like Pim-1. google.comnih.gov

The 3-Fluoro-4-methoxypicolinonitrile scaffold represents a promising starting point for the design of novel bioactive molecules. Its derivatives could be explored as potential inhibitors for a range of therapeutic targets. A key aspect of this research will be target identification for any newly discovered bioactive derivatives. Photo-affinity labeling (PAL) is a powerful technique for this purpose. nih.gov In this method, a photo-reactive group, such as a diazirine, is incorporated into the molecule of interest. Upon photoactivation, a covalent bond is formed with the target protein, allowing for its identification from complex biological mixtures.

The development of fluorinated picolinonitrile-based probes will be instrumental in elucidating the mechanism of action of these compounds and identifying novel therapeutic targets.

Sustainable Chemical Synthesis and Green Chemistry Principles in Picolinonitrile Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. snnu.edu.cn For the production of picolinonitriles, several green synthetic methods are being explored.

One-pot multicomponent reactions are inherently greener as they reduce the number of synthetic steps, minimize waste, and often require less solvent. nih.govacs.org The use of alternative energy sources, such as microwave irradiation and ultrasound, can accelerate reaction rates and improve yields, often under milder conditions than conventional heating. nih.govacs.org

Solvent choice is another critical aspect of green chemistry. The development of syntheses that utilize environmentally benign solvents, or are conducted under solvent-free conditions, is a major goal. researchgate.net Furthermore, the use of catalytic rather than stoichiometric reagents is a core principle of green chemistry, and the development of recyclable catalysts is an area of intense research. From a process perspective, the use of microreactors can offer significant environmental benefits, including improved heat and mass transfer, reduced solvent usage, and enhanced safety. rsc.org

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

To efficiently explore the chemical space around the 3-Fluoro-4-methoxypicolinonitrile scaffold and identify derivatives with desired properties, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. nih.govrsc.orgrsc.org

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. acs.org Solid-phase synthesis is a common technique used in combinatorial chemistry, where molecules are built on a solid support, simplifying purification and handling. nih.gov Solution-phase combinatorial synthesis, often facilitated by transition metal catalysis, is another powerful approach for generating diverse libraries. acs.org

Once a library of derivatives is synthesized, HTS is used to rapidly assess their biological activity or other properties. nih.gov This involves automated assays that can test thousands of compounds in a short period. The data generated from HTS can then be used to identify lead compounds for further development. The integration of automated synthesis, purification, and screening platforms is crucial for accelerating the discovery of novel picolinonitrile derivatives with applications in medicine and materials science. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Fluoro-4-methoxypicolinonitrile, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves fluorination and nitrile formation on a pyridine scaffold. A starting material such as 4-methoxypicolinic acid can undergo halogen exchange using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Subsequent cyanation via palladium-catalyzed cross-coupling (e.g., using Zn(CN)₂) introduces the nitrile group. Key intermediates include halogenated pyridines (e.g., 3-chloro-4-methoxypicolinonitrile) and fluorinated precursors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-Fluoro-4-methoxypicolinonitrile?

- Methodological Answer :

- NMR : NMR identifies fluorine substitution patterns (e.g., δ -120 to -130 ppm for aromatic fluorine). NMR reveals methoxy protons (~δ 3.8–4.0 ppm) and pyridine ring protons.

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) coupled with mass spectrometry confirms molecular weight (e.g., m/z 167 [M+H]⁺).

- IR : Stretching vibrations for nitrile (~2240 cm⁻¹) and methoxy groups (~2850 cm⁻¹) .

Q. How does the methoxy group influence the reactivity of 3-Fluoro-4-methoxypicolinonitrile in substitution reactions?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, activating the pyridine ring toward electrophilic substitution at the ortho and para positions. However, steric hindrance from the nitrile group can direct reactivity to specific sites. For example, nucleophilic aromatic substitution (e.g., with amines) occurs preferentially at the fluorine-bearing position due to the electron-withdrawing effect of the nitrile .

Q. What are the recommended storage conditions to ensure the stability of 3-Fluoro-4-methoxypicolinonitrile?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the nitrile group or oxidation of the methoxy substituent. Use amber vials to avoid photodegradation, as fluorinated pyridines are often light-sensitive .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of 3-Fluoro-4-methoxypicolinonitrile?

- Methodological Answer :

- Temperature : Maintain 60–80°C during fluorination to balance reaction rate and by-product formation.

- Catalysts : Use Pd(PPh₃)₄ for cyanation to minimize side reactions like dehalogenation.

- Solvent : Anhydrous DMF or acetonitrile enhances nitrile group stability.

- Monitoring : In-line FTIR or LC-MS tracks intermediate formation and prevents over-fluorination .

Q. How can contradictory data on fluorination efficiency (e.g., varying yields with DAST vs. Selectfluor®) be resolved?

- Methodological Answer : Perform controlled experiments with kinetic analysis:

- Compare fluorination rates using NMR to quantify intermediate conversion.

- Assess solvent effects (e.g., DCM vs. THF) on reagent stability.

- Computational modeling (DFT) can identify transition-state barriers for different fluorinating agents .

Q. What strategies are effective for incorporating 3-Fluoro-4-methoxypicolinonitrile into bioactive molecules targeting enzyme inhibition?

- Methodological Answer :

- Fragment-Based Drug Design : Use the nitrile as a warhead for covalent inhibition (e.g., targeting cysteine residues in kinases).

- Structure-Activity Relationship (SAR) : Modify the methoxy group to -OCH₂CF₃ for enhanced metabolic stability.

- Docking Studies : Align the compound’s electrostatic potential map with active-site pockets (e.g., cytochrome P450 enzymes) .

Q. How can computational methods predict the regioselectivity of 3-Fluoro-4-methoxypicolinonitrile in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate Pd-catalyzed coupling to assess steric effects from the methoxy group.

- Machine Learning : Train models on existing pyridine coupling data to predict optimal reaction pathways .

Q. What are the challenges in scaling up the synthesis of 3-Fluoro-4-methoxypicolinonitrile for preclinical studies?

- Methodological Answer :

- Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures).

- Safety : Mitigate exothermic risks during fluorination by using flow reactors.

- Cost-Efficiency : Optimize catalyst recycling (e.g., immobilize Pd on silica) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.